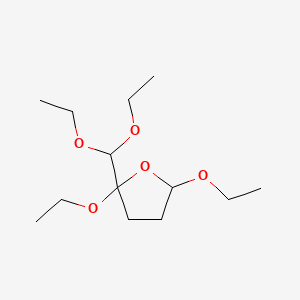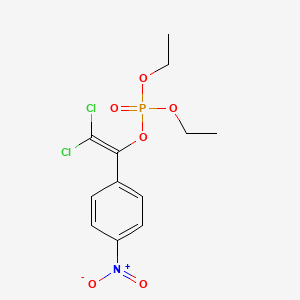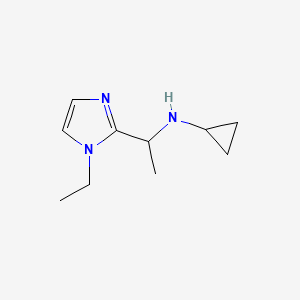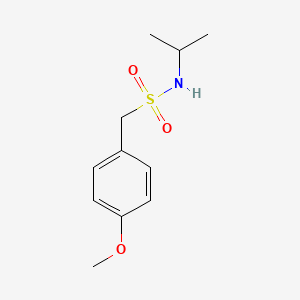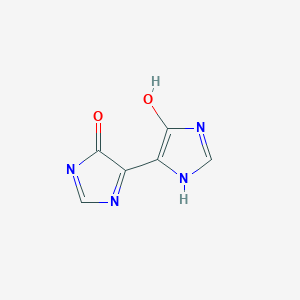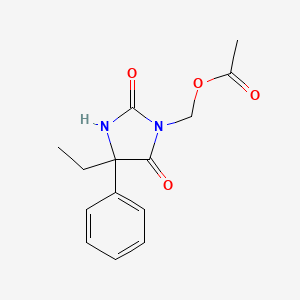![molecular formula C12H13NS B13950193 2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole](/img/structure/B13950193.png)
2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NAPHTHO[2,1-D]THIAZOLE, 6,7,8,9-TETRAHYDRO-2-METHYL- is a heterocyclic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a naphthalene ring fused with a thiazole ring. The presence of the tetrahydro and methyl groups further distinguishes it from other thiazole derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing NAPHTHO[2,1-D]THIAZOLE, 6,7,8,9-TETRAHYDRO-2-METHYL- involves the reaction between 3-(2-naphthyl)-1-substituted acylthiourea and manganese (III) acetate under ambient air . This method is advantageous due to its simple operation, high atom economy, and the use of environmentally friendly and inexpensive reagents.
Industrial Production Methods
The industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. The reaction time, temperature, and the choice of solvents and catalysts are critical factors that influence the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
NAPHTHO[2,1-D]THIAZOLE, 6,7,8,9-TETRAHYDRO-2-METHYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives .
Applications De Recherche Scientifique
NAPHTHO[2,1-D]THIAZOLE, 6,7,8,9-TETRAHYDRO-2-METHYL- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of NAPHTHO[2,1-D]THIAZOLE, 6,7,8,9-TETRAHYDRO-2-METHYL- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
NAPHTHO[1,2-D]THIAZOLE, 2-METHYL-: This compound has a similar structure but differs in the position of the thiazole ring and the absence of the tetrahydro group.
2-METHYL-NAPHTHO-(1,2-D)THIAZOLE: Another similar compound used in the photosensitive material industry.
Uniqueness
NAPHTHO[2,1-D]THIAZOLE, 6,7,8,9-TETRAHYDRO-2-METHYL- is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the tetrahydro group and the specific positioning of the thiazole ring make it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H13NS |
|---|---|
Poids moléculaire |
203.31 g/mol |
Nom IUPAC |
2-methyl-6,7,8,9-tetrahydrobenzo[g][1,3]benzothiazole |
InChI |
InChI=1S/C12H13NS/c1-8-13-11-7-6-9-4-2-3-5-10(9)12(11)14-8/h6-7H,2-5H2,1H3 |
Clé InChI |
YLCVONWOFJHKDN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(S1)C3=C(CCCC3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-Dioxaspiro[3.5]nonan-1-one](/img/structure/B13950117.png)
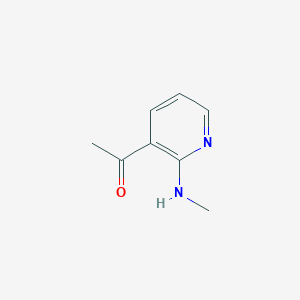
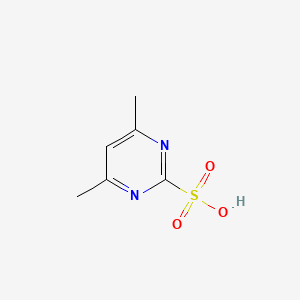

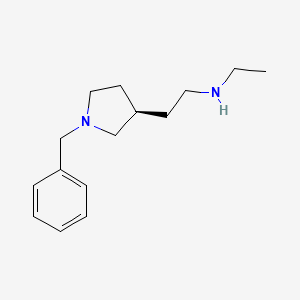
![3,5-Diiodo-2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13950153.png)
